2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound is a synthetic 1,2,4-triazole derivative featuring a chlorophenyl group at position 4, a methoxyphenyl group at position 5 of the triazole ring, and a sulfanyl acetamide linker connected to a 2,3-dihydro-1,4-benzodioxin moiety (Figure 1). Its molecular weight is approximately 520.98 g/mol (exact mass: 520.0993), with a ChemSpider ID referenced in related analogs .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O4S/c1-32-20-9-2-16(3-10-20)24-28-29-25(30(24)19-7-4-17(26)5-8-19)35-15-23(31)27-18-6-11-21-22(14-18)34-13-12-33-21/h2-11,14H,12-13,15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYWMGNZAXLQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final steps involve the formation of the sulfanyl linkage and the attachment of the benzodioxin moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to the target molecule exhibit significant activity against various fungal strains, including those resistant to traditional treatments. The compound's structure suggests it may inhibit fungal cell wall synthesis or interfere with ergosterol biosynthesis, crucial for fungal cell membrane integrity.
Anticancer Potential
Studies have shown that triazole-based compounds can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific structural features of this compound may allow it to interact with key cellular pathways involved in cancer progression.
Anti-inflammatory Effects
There is emerging evidence that triazole compounds can possess anti-inflammatory properties. This could be beneficial in treating conditions where inflammation plays a critical role, such as arthritis or autoimmune diseases.
Fungicides
Given the antifungal potential of triazole derivatives, this compound could be developed as a fungicide in agriculture. Its efficacy against plant pathogens could help in managing crop diseases and improving yield.
Plant Growth Regulators
Research into similar compounds has suggested potential applications as plant growth regulators. This could involve enhancing plant resilience to stress or promoting growth in various agricultural settings.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and other functional groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Benzodioxin vs. Aryl Substitutions : The benzodioxin group in the target compound confers lower logP (3.2) compared to the 3-methylphenyl analog (logP ~3.8), suggesting better aqueous solubility .
Bioactivity Profiles
Anti-Exudative and Anti-Inflammatory Activity
- Analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated anti-exudative activity (AEA) at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models . The target compound’s benzodioxin group may extend half-life due to metabolic resistance, though experimental data are pending.
- Activity Cliffs: Minor structural changes (e.g., replacing benzodioxin with methylphenyl) may lead to significant potency differences, as observed in other triazole derivatives .
Computational Similarity Analysis
- Tanimoto Coefficients : Using MACCS fingerprints, the target compound shows ~70% similarity to pyridinyl and methylphenyl analogs, correlating with predicted overlapping bioactivity (e.g., HDAC inhibition) .
- Molecular Networking : Cosine scores (>0.8) between the target compound and benzothiazolyl analogs (e.g., ) suggest shared fragmentation patterns, indicative of conserved pharmacophores .
Pharmacokinetics and ADME Properties
- Metabolic Stability: The methoxyphenyl group in the target compound may slow hepatic clearance compared to non-substituted phenyl analogs .
- Blood-Brain Barrier (BBB) Penetration : Pyridinyl analogs (e.g., ) exhibit higher predicted BBB permeability (QikProp score: 4.2) than the target compound (score: 3.1), likely due to reduced polarity .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a triazole derivative with potential pharmacological applications. Triazoles are known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Structural Characteristics
The molecular formula of the compound is , and its structure includes a triazole ring substituted with various phenyl groups and a benzodioxin moiety. The presence of the triazole structure is significant as it is often associated with various biological activities due to its ability to interact with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit notable antimicrobial properties. For example, a review highlighted the efficacy of triazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound may exhibit similar activities due to its structural similarities with other effective triazoles .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.125 |
| Compound B | E. coli | 8 |
| Compound C | Pseudomonas aeruginosa | 16 |
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. Studies suggest that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against melanoma and breast cancer cell lines . The specific compound's benzodioxin moiety may contribute to its bioactivity by enhancing cellular uptake or modulating signaling pathways involved in cancer progression.
Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | A375 (melanoma) | 2.32 |
| Compound E | MCF-7 (breast cancer) | 5.00 |
The mechanisms through which triazole derivatives exert their biological effects often involve inhibition of key enzymes or interference with cellular processes. For instance, some studies have indicated that triazoles can inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . Additionally, their interaction with various protein targets may disrupt cancer cell proliferation.
Case Studies
Recent research has focused on synthesizing new derivatives based on the triazole scaffold to improve efficacy and selectivity. For instance, a study synthesized several novel compounds and evaluated their antibacterial activity, finding significant improvements over traditional antibiotics . The case study demonstrated that structural modifications could lead to enhanced biological activity.
Q & A
Q. What experimental frameworks improve reproducibility in complex reaction setups?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
